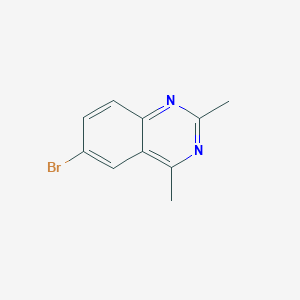

6-Bromo-2,4-dimethylquinazoline

Description

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

6-bromo-2,4-dimethylquinazoline |

InChI |

InChI=1S/C10H9BrN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |

InChI Key |

CKPBMNWUPCRVMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional diversity of brominated quinazolines arises from variations in substituents, which influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 6-bromo-2,4-dimethylquinazoline with related compounds:

Structural and Physicochemical Properties

Key Observations:

- Chlorine (Cl): Dichloro and chloro-methyl derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) exhibit higher polarity due to chlorine’s electronegativity, enhancing solubility in polar solvents . Methoxy (OCH₃): The methoxy group in 6-bromo-2-chloro-8-methoxyquinazoline can participate in hydrogen bonding, which may influence crystallinity and receptor binding .

Synthetic Routes :

Pharmacological and Industrial Relevance

- This compound : Likely serves as an intermediate for kinase inhibitors or anticancer agents, given the pharmacological prominence of quinazolines .

- 6-Bromo-2,4-dichloroquinazoline : Used in organic synthesis and as a precursor for dyes or agrochemicals due to its dual halogen substituents .

- Methoxy Derivatives : Compounds like 6-bromo-2-chloro-8-methoxyquinazoline may exhibit antimicrobial or antiviral activity, as seen in structurally related hydrazide derivatives .

Reactivity and Functionalization

- Bromine Reactivity : The bromine atom at C6 in all listed compounds enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amine groups .

- Comparative Stability : Dichloro derivatives (e.g., 6-bromo-2,4-dichloroquinazoline) are more reactive toward nucleophilic substitution than dimethylated analogs due to the electron-withdrawing effect of chlorine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2,4-dimethylquinazoline, and how is purity confirmed?

- Answer : A common method involves refluxing precursor compounds (e.g., 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours. Recrystallization in ethanol ensures purification. Purity is confirmed via thin-layer chromatography (TLC) using cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization . FT-IR (e.g., peaks at 1705 cm⁻¹ for C=O, 528 cm⁻¹ for C-Br) and ¹H NMR (e.g., δ 2.51 ppm for CH₃ groups) are critical for structural validation .

Q. How are structural discrepancies resolved in quinazoline derivatives during characterization?

- Answer : Discrepancies in spectral data (e.g., unexpected NMR shifts) are addressed by cross-verifying with elemental analysis (CHN), mass spectrometry, and X-ray crystallography. For example, X-ray diffraction can resolve E/Z isomerism in hydrazone derivatives, as seen in 6-bromo-nicotinohydrazide compounds .

Q. What parameters influence bromination efficiency in quinazoline synthesis?

- Answer : Bromination efficiency depends on the reagent (NBS-DMF vs. HBr-H₂O₂), molar ratios (e.g., 1:1.2:2 for 2,4-dinitroaniline:HBr:H₂O₂), and phase-transfer catalysts (e.g., 1.5% dodecyl sulfonic acid sodium salt). Optimal conditions (80–90°C, 3 hours) yield >94% product .

Advanced Research Questions

Q. How can conflicting bioactivity data be analyzed for halogenated quinazolines?

- Answer : Contradictions in antimicrobial activity (e.g., varying MIC values) are analyzed by comparing substituent effects. For instance, 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide (Compound 2) shows stronger activity against S. pyogenes than its analog due to synergistic Br/Cl substituents and hydrogen-bonding networks .

Q. What strategies optimize reaction yields in large-scale bromination?

- Answer : Scale-up requires solvent selection (DMF for solubility), controlled temperature gradients, and catalyst recycling. Using HBr-H₂O₂ instead of Br₂ reduces hazardous byproducts and achieves 94.5% yield for 6-bromo-2,4-dinitroaniline .

Q. How do crystal packing interactions affect the stability of quinazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.